2,4-Dichloro-5-(2-methoxyethoxy)aniline
Description
Contextualization within Dihalo- and Alkoxy-Substituted Aniline (B41778) Chemistry
Substituted anilines are foundational components in organic chemistry, and the nature of their substituents dramatically influences their reactivity and utility. The presence of two chlorine atoms on the aromatic ring of 2,4-Dichloro-5-(2-methoxyethoxy)aniline places it within the category of dihalo-substituted anilines. Halogenated aromatic rings are crucial substructures in organic chemistry, often serving as key building blocks in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring to some extent, influencing its reactivity in electrophilic aromatic substitution reactions and modifying the basicity of the amino group.
Significance of Aryl Anilines as Synthetic Intermediates in Research
Aryl anilines, or arylamines, are a critically important class of compounds in synthetic organic chemistry due to their versatile reactivity. rsc.org They serve as fundamental precursors for the synthesis of a vast array of organic molecules. Their significance stems from the amino group, which can be readily transformed into a wide variety of other functional groups or used as a nucleophile in coupling reactions.
In academic and pharmaceutical research, aryl anilines are indispensable intermediates for the development of bioactive compounds, including pharmaceuticals, agrochemicals, and functional materials. rsc.orgresearchgate.net They are key components in many established synthetic routes, such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, which are powerful methods for forming C-N bonds. nih.govrsc.org The ability to install complex aryl groups onto nitrogen atoms has revolutionized the synthesis of nitrogen-containing molecules.
Furthermore, the aniline scaffold is a common "structural alert" in medicinal chemistry, as it can be susceptible to metabolic oxidation, potentially leading to toxicity. nih.gov Consequently, much research is dedicated to creating aniline derivatives with specific substitution patterns that can mitigate these undesirable metabolic pathways while retaining or enhancing biological activity. cresset-group.comnih.govacs.org The development of novel synthetic methods to access highly functionalized and structurally diverse anilines remains an active area of research to expand the chemical space available for drug discovery and materials science. nih.govresearchgate.netthieme-connect.com
Research Objectives and Scope for this compound Investigations
The primary research objective for investigations involving this compound is its utilization as a specialized building block in multi-step organic synthesis. The specific arrangement of its substituents is tailored for the construction of complex target molecules where this precise substitution pattern is required. Researchers employ this intermediate to introduce the 2,4-dichloro-5-(2-methoxyethoxy)phenyl moiety into a larger molecular framework.
The scope of research is therefore defined by the synthetic targets for which this aniline is a precursor. While detailed public-domain research specifying its direct application is limited, compounds with similar substitution patterns are frequently used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents. For instance, related dichloro-alkoxy anilines are known intermediates in the synthesis of compounds targeting various biological pathways. google.com The research scope includes:
Development of Synthetic Routes: Devising and optimizing synthetic pathways that incorporate this compound to produce novel and complex molecules.
Medicinal Chemistry: Using it as a starting material to generate libraries of compounds for screening against biological targets. The chlorine atoms can serve as handles for further functionalization or as key interaction points within a protein's binding pocket, while the methoxyethoxy group can enhance solubility or modulate pharmacokinetic properties.
Materials Science: Exploring its use in the synthesis of functional materials where the specific electronic properties conferred by its substituents are advantageous.
In essence, the investigation of this compound is not typically an end in itself, but rather a means to access more complex and potentially valuable chemical entities.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO₂ | sigmaaldrich.com |
| Molecular Weight | 236.10 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | LAYJEYSKRYZVSU-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES String | NC1=C(Cl)C=C(Cl)C(OCCOC)=C1 | sigmaaldrich.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-5-isopropoxy aniline |
| 2,4-dichloro-3-(trifluoromethyl)aniline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYJEYSKRYZVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichloro 5 2 Methoxyethoxy Aniline
Established Synthesis Routes
Established synthetic pathways to 2,4-Dichloro-5-(2-methoxyethoxy)aniline and structurally similar compounds often rely on multi-step procedures involving precursor-based synthesis, strategic halogenation and etherification sequences, and reductive processes to form the final aniline (B41778) moiety.
Precursor-Based Synthesis Approaches (e.g., from Nitrobenzene (B124822) Derivatives)
A primary and well-documented strategy for the synthesis of substituted anilines is the reduction of the corresponding nitrobenzene derivative. This approach is exemplified in the synthesis of the structurally related compound, 2,4-dichloro-5-isopropoxy aniline, which is synthesized from 2,4-dichloro-5-isopropoxy nitrobenzene. google.comgoogle.com This suggests a highly probable synthetic route to this compound would involve the reduction of 2,4-dichloro-5-(2-methoxyethoxy)nitrobenzene.
The reduction of the nitro group can be achieved using various reducing agents and catalytic systems. A common method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst. google.comgoogle.com Other established methods for nitro group reduction include catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) in an aromatic solvent under elevated temperature and pressure. google.com
| Reducing Agent/System | Catalyst | Solvent | General Conditions | Key Advantages |
|---|---|---|---|---|
| Hydrazine Hydrate (N₂H₄·H₂O) | Composite catalyst (e.g., GAC, Fe(OH)₃, Al(OH)₃) | Alcohol (e.g., Ethanol) | 60-80°C | Improved yield and product quality, reduced waste. google.comgoogle.com |
| Hydrogen (H₂) | Platinum on Carbon (Pt/C) | Aromatic solvent (e.g., Toluene, Xylene) | 80-110°C, 5-50 atm | Established industrial process for similar compounds. google.com |
| Sodium Borohydride (NaBH₄) | - | 2,2,2-trifluoroethanol | Room Temperature | Mild, catalyst-free conditions. organic-chemistry.org |
Halogenation and Etherification Sequence Strategies
Reductive Amination Pathways to the Aniline Moiety
Reductive amination is a fundamental method for forming amines, which involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org While not a direct route to synthesizing a primary aniline like this compound from a non-amine precursor, it is a key reaction for modifying existing anilines or synthesizing more complex secondary or tertiary amines. wikipedia.orgharvard.edu
This reaction proceeds via an intermediate imine or iminium ion, which is then reduced. harvard.edu Common reducing agents for this process are selected for their ability to selectively reduce the iminium ion in the presence of the carbonyl group. harvard.edu
| Reducing Agent | Typical Reaction Conditions | Selectivity |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic (pH 3-4) | Highly selective for the iminium ion. wikipedia.orgharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Often with acetic acid | Mild and highly selective. organic-chemistry.orgharvard.edu |
| Catalytic Hydrogenation (H₂) | Pt, Pd, or Ni catalysts | Effective for one-pot reactions. wikipedia.org |
Novel Synthetic Approaches and Method Development
Recent advancements in chemical synthesis have focused on improving efficiency, selectivity, and the environmental footprint of chemical processes. These novel approaches are applicable to the synthesis of complex anilines like this compound.
Development of Catalytic Systems for Improved Synthesis
The development of novel catalytic systems is a major area of research for improving aniline synthesis. For the reduction of nitroaromatics, a composite catalyst comprising activated carbon, ferric hydroxide (B78521), and aluminum hydroxide has been shown to improve reaction yields and reduce waste. google.comgoogle.com
In the broader context of aniline synthesis, palladium-catalyzed reactions have been developed for the dehydrogenative aromatization of cyclohexanone (B45756) derivatives to produce anilines. researchgate.net Furthermore, ruthenium-based catalysts have been shown to be efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org These advanced catalytic systems offer pathways to milder reaction conditions and greater efficiency. Research into bimetallic nanoparticles, such as Rh/Pt, has also shown promise in the reductive cross-amination of nitroarenes. organic-chemistry.org
Sustainable and Green Chemistry Methodologies in Aniline Synthesis
Green chemistry principles are increasingly being applied to the synthesis of anilines and other chemical compounds to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and utilizing energy-efficient methods. nih.gov
For instance, the use of microwave-assisted organic synthesis can significantly accelerate reaction times in processes like reductive amination. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing solvent usage and waste generation. researchgate.net Furthermore, research into biocatalysts, such as imine reductases, offers the potential for highly selective and environmentally friendly synthesis of chiral amines. wikipedia.org The use of mild oxidizing systems, such as HCl/NaCl/H₂O₂, represents another green approach in the synthesis of related compounds like poly(2,5-dimethoxyaniline). rsc.org
Continuous Flow Synthesis Techniques for Scalability
Continuous flow synthesis presents a scalable and efficient alternative to traditional batch processing for the production of aniline derivatives. This methodology offers significant advantages, including enhanced heat and mass transfer, improved safety for exothermic reactions, and greater control over reaction parameters, which collectively contribute to higher product consistency and yield. researchgate.netmdpi.com
The application of continuous-flow technology is particularly beneficial for reactions that are difficult to scale up in batch mode, such as nitrations and hydrogenations, which are often steps in the synthesis of complex anilines. acs.orgresearchgate.net In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This approach allows for precise control of residence time, temperature, and pressure, minimizing the formation of byproducts. mdpi.com
For the synthesis of related aniline compounds, chemoenzymatic flow processes have been developed. These systems utilize immobilized enzymes, such as nitroreductases, in packed-bed reactors. acs.orgnih.gov This sustainable approach avoids the need for high-pressure hydrogen gas and expensive precious-metal catalysts, offering high chemoselectivity and simplifying downstream processing. nih.gov The integration of a continuous extraction module can allow for the reaction and workup to be performed in a single, streamlined operation. nih.gov While specific continuous flow processes for this compound are not extensively detailed in public literature, the principles demonstrated in the synthesis of structurally similar anilines are directly applicable and offer a pathway to a more efficient, safer, and scalable manufacturing process. researchgate.net
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves the systematic variation of parameters such as catalyst, solvent, temperature, and reaction time. For the synthesis of the closely related compound, 2,4-dichloro-5-isopropoxy aniline, detailed optimization studies have been published, providing valuable insights.
A common synthetic route involves the reduction of a nitrobenzene precursor. One patented method utilizes a composite catalyst in an alcohol solvent, with hydrazine hydrate added dropwise to effect the reduction. google.com The optimization of this process has demonstrated that high yields can be achieved by carefully controlling the reaction parameters.
Key parameters that are typically optimized include:
Reaction Temperature: The temperature is maintained within a specific range, for example, 60–80 °C, to ensure a high reaction rate while minimizing side reactions. google.com
Addition Time of Reducing Agent: The rate of addition of the reducing agent, such as hydrazine hydrate, is controlled (e.g., over 1–3 hours) to manage the exothermic nature of the reaction. google.com
Total Reaction Time: The reaction is allowed to proceed for a set duration (e.g., 2–6 hours) after the addition of the reducing agent to ensure complete conversion. google.com
The table below summarizes findings from experimental optimizations for the synthesis of 2,4-dichloro-5-isopropoxy aniline, which serves as a model for the target compound.
Table 1: Optimization of Reaction Conditions for a Halogenated Aniline Derivative
| Experiment | Catalyst Loading (% of nitrobenzene weight) | Hydrazine Hydrate (molar equivalent) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| 1 | 20% | 1.5 | 4 | 96.3 |
| 2 | 20% | 2.0 | 4 | 97.0 |
| 3 | 20% | 1.0 | 4 | 91.2 |
| 4 | 4% | 1.5 | 4 | 85.3 |
Data derived from synthesis of 2,4-dichloro-5-isopropoxy aniline. google.com
Modern approaches to reaction optimization increasingly employ machine learning algorithms and high-throughput experimentation to more rapidly explore the parameter space and identify optimal conditions. beilstein-journals.org These strategies can lead to significant improvements in yield and efficiency. beilstein-journals.org
Advanced Isolation and Purification Techniques for the Compound
The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards, particularly for applications in pharmaceuticals and specialty chemicals. A variety of advanced techniques are employed to remove impurities, residual reactants, and catalysts.
Initial Workup and Extraction: Following the synthesis, the crude product is typically subjected to an initial workup. This may involve filtering off the catalyst, followed by liquid-liquid extraction to separate the aniline from the aqueous phase. chemrxiv.org Solvents like dichloromethane (B109758) are often used, and the organic phase may be washed with brine to remove water-soluble impurities before being dried and concentrated. chemrxiv.org
Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid organic compounds. byjus.com The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. byjus.comgoogle.com For anilines, an aqueous alcohol solution is often effective for recrystallization. google.com In some cases, freezing crystallization after vacuum concentration can be employed to obtain a qualified finished product. google.com
Chromatographic Methods: For achieving very high purity, chromatographic techniques are indispensable.
Column Chromatography: This is a standard method where the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. researchgate.net A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation. The acidity of silica gel may sometimes require the addition of a small amount of a base like triethylamine (B128534) to the eluent to prevent the aniline from sticking to the column. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, can be used for high-resolution separations and the isolation of highly pure compounds. sielc.com Reverse-phase columns (e.g., C18) are commonly used for the separation of aniline derivatives. chromatographyonline.com
Continuous Chromatography: For large-scale industrial purification, continuous chromatographic methods, such as twin-column counter-current chromatography, can be integrated in-line with a flow synthesis setup. This approach has been shown to significantly increase isolated yields and productivity while reducing solvent consumption compared to batch chromatography. rsc.org
Distillation: For anilines that are liquid or have a suitable boiling point, vacuum distillation can be an effective purification method, especially on a larger scale. google.comgoogle.com This technique separates compounds based on differences in their volatilities.
Adsorption: Specialized adsorbents can be used to remove specific impurities. For instance, activated carbon nanoparticles and zeolites have been investigated for the removal of aniline and its derivatives from aqueous solutions, which can be part of a comprehensive purification strategy. amecj.comresearchgate.net
The selection of the most appropriate purification technique or combination of techniques depends on the scale of the synthesis, the nature of the impurities, and the final purity requirements for the this compound.
Chemical Reactivity and Transformation Studies of 2,4 Dichloro 5 2 Methoxyethoxy Aniline
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 2,4-Dichloro-5-(2-methoxyethoxy)aniline is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity stems from the presence of the strongly electron-donating primary amine (-NH₂) and the methoxyethoxy (-OCH₂CH₂OCH₃) groups. Both of these substituents increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves, making the ring more susceptible to attack by electrophiles. byjus.comlibretexts.org
The directing effects of the substituents are as follows:
-NH₂ group (at C1): A powerful activating group, ortho- and para-directing.
-OCH₂CH₂OCH₃ group (at C5): An activating group, ortho- and para-directing.
-Cl groups (at C2 and C4): Deactivating groups due to their inductive electron withdrawal, but they direct incoming electrophiles to ortho and para positions.
Considering the positions of the existing groups, the C6 position is the most sterically accessible and electronically favorable site for electrophilic attack. It is ortho to the highly activating amine group and ortho to the activating methoxyethoxy group. Direct nitration or halogenation of anilines can sometimes lead to multiple products or oxidation. chemistrysteps.comyoutube.com To achieve selective monosubstitution, the highly reactive amine group is often temporarily protected, for example, through acetylation with acetic anhydride. This moderates its activating effect and ensures a more controlled reaction. byjus.com
| Reaction Type | Typical Reagents | Predicted Major Product |
|---|---|---|
| Halogenation | Br₂, FeBr₃ or NCS | 6-Bromo-2,4-dichloro-5-(2-methoxyethoxy)aniline |
| Nitration | HNO₃, H₂SO₄ (with -NH₂ protection) | 2,4-Dichloro-6-nitro-5-(2-methoxyethoxy)aniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (with -NH₂ protection) | 1-(2-Amino-3,5-dichloro-4-(2-methoxyethoxy)phenyl)ethanone |
Nucleophilic Substitution Reactions at the Halogenated Positions
Direct nucleophilic aromatic substitution (SₙAr) of the chlorine atoms in this compound is generally unfavorable. The SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.comyoutube.com This molecule contains electron-donating groups, which destabilize such an intermediate and thus hinder the reaction.
However, the substitution of these chlorine atoms can be achieved using modern transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would be a viable strategy to replace one or both chlorine atoms with various amino groups. Similarly, other palladium-catalyzed reactions like Suzuki or Heck couplings could potentially be used to form new carbon-carbon bonds at these positions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Class |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Pd(0) catalyst + Ligand (e.g., BINAP) | Diamino derivatives |
| Suzuki Coupling | Boronic Acid (RB(OH)₂) | Pd(0) catalyst + Base | Alkyl/Aryl substituted derivatives |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I) catalyst + Base | Alkynyl substituted derivatives |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(0) catalyst + Base | Alkenyl substituted derivatives |
Reactions Involving the Aniline (B41778) Amine Group
The primary amine group is a key reactive center in the molecule. Its lone pair of electrons makes it both basic and nucleophilic, allowing it to participate in a wide range of reactions.
Common transformations include:
Acylation: The amine reacts readily with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used as a protecting strategy for the amine group. mnstate.edu
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides.
Alkylation: The amine can be alkylated by alkyl halides, although this reaction can be difficult to control and may lead to over-alkylation (formation of secondary and tertiary amines).
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in-situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts it into a diazonium salt. organic-chemistry.org This intermediate is highly versatile and can be used to introduce a variety of other functional groups. libretexts.org
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | Amide (-NHCOCH₃) |
| Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide (-NHTs) |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt (-N₂⁺Cl⁻) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
Oxidative Transformations of the Compound
Primary aromatic amines are susceptible to oxidation, and the resulting products depend heavily on the nature of the oxidizing agent and the reaction conditions. tsijournals.com The oxidation of anilines can yield a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials. aip.orgacs.org
For this compound, mild oxidation, for instance with peroxybenzoic acid, could potentially convert the amine to the corresponding nitroso or nitro compound. rsc.org Stronger oxidizing agents or different conditions might lead to the formation of colored dimeric or polymeric products through coupling reactions. The electron-rich nature of the ring makes it sensitive to oxidative processes, which can sometimes be complex and lead to mixtures of products. cdnsciencepub.com
| Oxidizing Agent | Typical Product from Anilines |
|---|---|
| Peroxybenzoic acid | Nitroso or Nitro derivative |
| Hydrogen peroxide (H₂O₂) with catalyst | Azoxybenzene or Nitrobenzene (B124822) derivative. acs.org |
| Potassium permanganate (B83412) (KMnO₄) | Complex mixtures, potential for ring cleavage or polymerization |
| Electrochemical Oxidation | Coupled products (e.g., benzidine, azobenzene (B91143) derivatives). tsijournals.com |
Reductive Transformations and Dehalogenation Studies
The primary reductive transformation of interest for this compound is hydrodehalogenation—the replacement of chlorine atoms with hydrogen. This is typically achieved through catalytic hydrogenation. numberanalytics.com Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas or a hydrogen source can effectively remove one or both chlorine atoms. The selectivity of removing the C2-Cl versus the C4-Cl would depend on the specific catalyst and reaction conditions employed. Such dehalogenation has been observed in various dichloroaniline compounds by microbial and chemical methods. ontosight.aiacs.orgnih.govasm.org
Reduction of the aromatic ring itself is much more difficult and requires harsh conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. The aniline ring is generally stable to most common reducing agents.
| Reagents and Conditions | Potential Product(s) |
|---|---|
| H₂, Pd/C, Base (e.g., NEt₃), RT | Mixture of 2-chloro-5-(2-methoxyethoxy)aniline (B7846047) and 4-chloro-5-(2-methoxyethoxy)aniline |
| H₂, Pd/C, Base, elevated temp/pressure | 5-(2-methoxyethoxy)aniline (both Cl atoms removed) |
| Raney Nickel, H₂ | Potential for dehalogenation |
Functional Group Interconversions and Derivatization
Functional group interconversion allows for the synthesis of a wide range of derivatives from this compound. The most powerful tool for this purpose is the diazonium salt formed from the amine group (as discussed in section 3.3). This intermediate can be converted into numerous other functional groups through reactions like the Sandmeyer and Schiemann reactions. ucla.edunih.govwikipedia.orgorganic-chemistry.org
The Sandmeyer reaction involves using copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. wikipedia.org Other variations allow for the introduction of -I (using KI), -F (the Schiemann reaction, using HBF₄ and heat), and -OH (by heating in acidic water). The diazonium group can also be removed entirely and replaced with -H (hypophosphorous acid, H₃PO₂), providing a route to de-aminated products. mnstate.edu These transformations, combined with the reactions described in previous sections, offer a rich chemistry for creating a diverse library of compounds based on the starting aniline structure.
| Target Functional Group | Reaction Name | Typical Reagents |
|---|---|---|
| -Cl | Sandmeyer Reaction | CuCl |
| -Br | Sandmeyer Reaction | CuBr |
| -CN | Sandmeyer Reaction | CuCN |
| -I | - | KI |
| -F | Schiemann Reaction | 1. HBF₄, 2. Heat |
| -OH | Hydrolysis | H₂O, H⁺, Heat |
| -H | Reduction | H₃PO₂ |
Derivatives and Analogues: Synthesis and Structure Reactivity Investigations
Synthesis of Analogues with Modified Alkoxy Side Chains
The nature of the alkoxy group at the C-5 position of the aniline (B41778) ring is a key determinant of the molecule's physical and chemical properties, such as solubility and electronic characteristics. Research has focused on synthesizing analogues with different ether functionalities to probe these structure-reactivity relationships.
Exploration of Methoxy (B1213986), Isopropoxy, and Related Ether Derivatives
The synthesis of analogues with varied alkoxy side chains, such as methoxy and isopropoxy groups, typically follows a multi-step pathway starting from a substituted phenol (B47542). A general synthetic approach involves the etherification of the hydroxyl group of a dichlorinated nitrophenol, followed by the reduction of the nitro group to the corresponding aniline.
For instance, the synthesis of 2,4-dichloro-5-isopropoxy aniline begins with 2,4-dichloro-5-nitrophenol, which is etherified to yield 2,4-dichloro-5-isopropoxy nitrobenzene (B124822). This intermediate is then reduced to the target aniline. A specific method for this reduction employs hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, facilitated by a composite catalyst. google.com This process is designed to improve product yield and quality while simplifying the operational procedures. google.com
Similarly, the methoxy analogue, 2,4-dichloro-5-methoxyaniline, is synthesized through analogous routes, starting from the corresponding methoxy-substituted nitrobenzene precursor. nih.govbldpharm.com The general strategy of alkylating a phenol followed by nitro group reduction is a versatile method for accessing a variety of such derivatives. nih.gov
| Analogue Name | Starting Material (Nitro-form) | Synthetic Approach |
| 2,4-Dichloro-5-methoxyaniline | 1,5-Dichloro-2-methoxy-4-nitrobenzene | Reduction of nitro group |
| 2,4-Dichloro-5-isopropoxy aniline | 2,4-Dichloro-5-isopropoxy nitrobenzene | Reduction with hydrazine hydrate |
| 2,4-Dichloro-5-(benzyloxy)aniline | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | Reduction of nitro group |
Variations in Halogen Substitution Pattern and Number
The electronic properties of the aniline ring are significantly influenced by the number, type, and position of halogen substituents. Altering the halogen substitution pattern from the 2,4-dichloro arrangement allows for a systematic investigation of structure-reactivity relationships. The synthesis of such analogues would necessitate starting materials with the desired halogenation pattern, for example, 2,5-dibromo-4-nitrophenol or 2,3,4-trichlorophenol.
Synthesis of Heterocyclic Compounds Utilizing 2,4-Dichloro-5-(2-methoxyethoxy)aniline as a Precursor
The primary amino group of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic ring systems. Its substituted benzene (B151609) ring becomes an integral part of the final heterocyclic structure, imparting specific physicochemical properties to the new molecule.
Imidazole-Based Derivative Synthesis
Imidazole (B134444) derivatives can be synthesized through various multi-component reactions where an aniline derivative can serve as a source of one of the ring's nitrogen atoms, although more commonly, ammonia (B1221849) or an ammonium (B1175870) salt provides the nitrogen atoms. sciepub.com In the widely used Radziszewski synthesis, a 1,2-dicarbonyl compound, an aldehyde, and ammonia condense to form the imidazole ring. wjpsonline.comresearchgate.net
While this compound is not a direct precursor in the most common imidazole syntheses, its structural motifs can be incorporated into imidazole-containing molecules. For example, the N-arylation of a pre-formed imidazole ring or using the aniline to synthesize a more complex aldehyde or dicarbonyl intermediate which then undergoes cyclization are viable strategies. The synthesis of 2,4,5-trisubstituted imidazoles often involves a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. sciepub.com
| Heterocycle | General Synthetic Method | Role of Aniline Precursor |
| 2,4,5-Triaryl-1H-imidazole | Three-component condensation (e.g., benzil (B1666583), aldehyde, ammonium acetate) | Aniline can be used to synthesize the aldehyde or benzil component. |
| 1-Aryl-1H-imidazole | N-Arylation of imidazole | The aniline is converted to a diazonium salt for coupling or used in a metal-catalyzed cross-coupling reaction. |
Quinoline (B57606) and Thienopyridine Ring System Formation
The synthesis of quinolines and related fused pyridine (B92270) systems frequently employs anilines as key starting materials.
Quinoline Ring System Formation Several classic named reactions provide pathways to quinoline derivatives from anilines. pharmaguideline.comiipseries.org The specific substitution pattern on the resulting quinoline is determined by the aniline and the other reactants.
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone (1,3-dicarbonyl compound) under acidic conditions. iipseries.org Reacting this compound with acetylacetone, for instance, would yield a polysubstituted quinoline.
Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline in the presence of an acid catalyst. pharmaguideline.com
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While the precursor aniline would first need to be converted to an o-aminoaryl ketone, this route provides a versatile method for quinoline synthesis. iipseries.orgjptcp.com
Thienopyridine Ring System Formation Thienopyridines are bicyclic heterocycles containing fused thiophene (B33073) and pyridine rings. The synthesis of these systems can involve building the pyridine ring onto a thiophene core or vice versa. researchgate.net When an aniline is used as a precursor, it typically forms the foundation of the pyridine ring. For example, a substituted aniline can react with a thiophene derivative containing appropriate functional groups that allow for the cyclization and formation of the pyridine ring. mdpi.com The specific isomer of thienopyridine obtained depends on the starting materials and reaction conditions. researchgate.net
| Heterocycle | Specific Synthetic Method | Reactants with Aniline Precursor |
| Substituted Quinoline | Combes Synthesis | β-Diketones (e.g., acetylacetone) |
| Substituted Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated carbonyls |
| Substituted Thieno[2,3-b]pyridine | Friedländer-type condensation | 2-Amino-3-formylthiophene |
Quinazoline (B50416) Derivatives Synthesis
Quinazoline derivatives are another important class of heterocycles that can be synthesized from anilines. The aniline provides the benzene portion and one of the nitrogen atoms of the final quinazoline structure. A common strategy is the reaction of a substituted aniline with reagents that provide the remaining atoms of the heterocyclic ring.
One established method involves the reaction of an aniline with formamide. More contemporary methods provide routes to specifically substituted quinazolines. For instance, 2-aminoquinazolines can be synthesized from anilines through cyclization with guanidine. scielo.br Furthermore, 2,4-disubstituted quinazolines can be prepared from an appropriate anthranilic acid derivative, which itself can be synthesized from the corresponding aniline. The synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines showcases a strategy where a dichlorinated quinazoline intermediate is reacted with various anilines to produce the final products. derpharmachemica.com This demonstrates how anilines like this compound can be used as nucleophiles to introduce a substituted aryl amino group at the C4 position of a quinazoline ring. derpharmachemica.comnih.gov
| Heterocycle Type | General Synthetic Strategy | Potential Role of Aniline Precursor |
| 4-Aminoquinazoline | Nucleophilic substitution | Aniline acts as a nucleophile, displacing a leaving group (e.g., chloride) on a quinazoline core. derpharmachemica.com |
| 2,4-Disubstituted Quinazoline | Cyclization reaction | Aniline is a precursor to an anthranilic acid derivative, which then undergoes cyclization with an amide or nitrile. |
Other Nitrogen-Containing Heterocyclic Scaffolds
The primary application of this compound in the literature is as a key building block for the synthesis of 4-anilinoquinoline derivatives. nih.gov Quinolines are a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry. nih.govorganic-chemistry.org The synthesis of the 4-anilinoquinoline scaffold from the title compound is a crucial step in the preparation of the tyrosine kinase inhibitor, Bosutinib. nih.govderpharmachemica.com This transformation is typically achieved through a nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinoline (B167314) derivative, such as 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. nih.gov The reaction is generally conducted in a high-boiling point solvent like 2-ethoxyethanol (B86334) and often requires heating at reflux, sometimes in the presence of an acid catalyst like pyridine hydrochloride, to facilitate the substitution. nih.gov
Another fundamental method for constructing the quinoline ring system from anilines is the Gould-Jacobs reaction. wikipedia.org This process begins with the reaction of an aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate. wikipedia.orgablelab.eu A subsequent thermal cyclization of this intermediate, typically at high temperatures, yields a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgd-nb.info While this is a general route to quinolines, the direct application of this compound in a Gould-Jacobs reaction is less commonly detailed than its use in direct substitution reactions.
While the synthesis of quinolines is the most prominent example, substituted anilines are precursors to a wide array of other nitrogen-containing heterocycles, including quinazolines, indoles, and pyrazines. kit.edumdpi.commdpi.com For instance, quinazolines can be prepared through various methods, including the condensation of anilines with other reagents. mdpi.com Similarly, indole (B1671886) synthesis can be achieved through reactions like the Fischer indole synthesis, which utilizes aniline derivatives. mdpi.com However, specific examples detailing the synthesis of these other heterocyclic scaffolds directly from this compound are not extensively documented in the available scientific literature.
Synthesis of Conjugates and Polymeric Materials Incorporating the Aniline Moiety
The aniline functional group presents a reactive site suitable for incorporation into larger molecular assemblies such as conjugates and polymeric materials. In principle, this compound can be utilized in such synthetic applications, although specific examples are not widely reported.
The chemical polymerization of aniline and its derivatives is a well-established method for producing polyaniline (PANI), a conductive polymer with various applications. rsc.org This process typically involves oxidative polymerization, where monomers are linked head-to-tail to form a polymer chain. The properties of the resulting polymer, such as solubility and conductivity, can be tuned by the substituents on the aniline ring. rsc.org The presence of chloro and methoxyethoxy groups on the this compound monomer would be expected to influence the electronic properties and morphology of the resulting polymer. rsc.org
Furthermore, the amino group of the aniline moiety can serve as a nucleophilic handle for conjugation to other molecules, including biomolecules or synthetic polymers, to form drug-polymer conjugates or other advanced materials. mdpi.com This approach is often used to improve the pharmacokinetic properties or targeting capabilities of therapeutic agents. While the potential for such applications exists for derivatives of this compound, the current body of research primarily focuses on its role as an intermediate in small-molecule synthesis.
Structure-Reactivity and Structure-Transformation Relationship Studies of Derivatives
The relationship between the aniline's structure and the resulting product (structure-transformation) is clearly illustrated in cyclization reactions like the Gould-Jacobs synthesis. wikipedia.org In this reaction, the aniline condenses with an electrophilic partner, and the inherent substitution pattern of the aniline is directly transposed onto the newly formed heterocyclic ring. The reaction proceeds via an initial substitution at the nitrogen atom, followed by an intramolecular electrocyclization. d-nb.info The regioselectivity of this cyclization is controlled by both steric and electronic factors of the aniline precursor. d-nb.info
The table below summarizes typical reaction conditions for a key transformation involving this compound.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Conditions | Product | Yield | Reference |
| This compound | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 2-Ethoxyethanol | Pyridine hydrochloride | Reflux, 2.5 h | 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | Not specified | nih.gov |
This data highlights the rigorous conditions needed to achieve the desired transformation, a direct consequence of the electronic properties imparted by the substituents on the this compound ring.
Spectroscopic Characterization Methodologies for 2,4 Dichloro 5 2 Methoxyethoxy Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 2,4-Dichloro-5-(2-methoxyethoxy)aniline can be achieved.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the 2-methoxyethoxy side chain.
The aromatic region would feature two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The proton at the C6 position is anticipated to appear at a different chemical shift than the proton at the C3 position due to their distinct electronic environments shaped by the surrounding chloro, amino, and ether substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The 2-methoxyethoxy group will present three distinct signals:
A singlet for the methyl (-OCH₃) protons.
A triplet for the methylene (B1212753) protons adjacent to the methoxy (B1213986) group (-OCH₂CH₂O-).
A triplet for the methylene protons adjacent to the aromatic ring (-OCH₂CH₂O-).
The integration of these signals would correspond to the number of protons in each group (e.g., 3H for the methyl group, 2H for each methylene group).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C3-H) | 6.5 - 7.0 | Singlet |
| Aromatic H (C6-H) | 7.0 - 7.5 | Singlet |
| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet |
| Ar-O-CH₂- | 4.0 - 4.2 | Triplet |
| -CH₂-O-CH₃ | 3.7 - 3.9 | Triplet |
| -OCH₃ | 3.3 - 3.5 | Singlet |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound is expected to display nine distinct signals, corresponding to the nine carbon atoms in the molecule.
The six aromatic carbons will have characteristic chemical shifts influenced by the attached substituents. The carbons bearing the chlorine atoms (C2 and C4) and the oxygen atom (C5) will be shifted downfield. The carbon attached to the amino group (C1) will also have a distinct chemical shift. The remaining two aromatic carbons (C3 and C6) will appear in the typical aromatic region. The three aliphatic carbons of the 2-methoxyethoxy side chain will be observed in the upfield region of the spectrum. Analysis of ¹³C NMR spectra of similar compounds, such as 2,4-dichloroaniline (B164938), helps in the assignment of these signals. chemicalbook.comresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH₂) | 140 - 145 |
| C2 (-Cl) | 115 - 120 |
| C3 | 100 - 105 |
| C4 (-Cl) | 125 - 130 |
| C5 (-O) | 148 - 153 |
| C6 | 118 - 123 |
| Ar-O-CH₂- | 68 - 72 |
| -CH₂-O-CH₃ | 70 - 74 |
| -OCH₃ | 58 - 62 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, a key correlation would be observed between the two adjacent methylene groups (-OCH₂CH₂O-) of the side chain, confirming their connectivity. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., C3-H, C6-H, and the protons and carbons of the side chain).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular "fingerprint" of a compound. These methods are based on the vibrations of chemical bonds within the molecule.
Assignment of Characteristic Vibrational Modes
The IR and Raman spectra of this compound would exhibit a series of bands corresponding to specific vibrational modes. Studies on related substituted anilines, such as 2,4-dichloroaniline and 5-chloro-ortho-methoxyaniline, provide a basis for assigning these modes. researchgate.netchemicalbook.comresearchgate.net
Key expected vibrations include:
N-H Vibrations: The amino group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxyethoxy group appears just below 3000 cm⁻¹.
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) and the alkyl-alkyl ether linkage (-CH₂-O-CH₃) will produce strong, characteristic C-O stretching bands, typically in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively.
C-Cl Stretching: The carbon-chlorine bonds will give rise to stretching vibrations in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| N-H Scissoring | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aryl-Alkyl C-O Stretch | 1200 - 1300 |
| Alkyl-Alkyl C-O Stretch | 1050 - 1150 |
| C-Cl Stretch | 600 - 800 |
Conformational Analysis via Vibrational Fingerprinting
While specific studies on this molecule are not available, in principle, different conformers would exhibit subtle but distinct differences in their vibrational spectra. By comparing experimentally obtained spectra with theoretical spectra calculated for different stable conformations (using methods like Density Functional Theory, DFT), it is possible to gain insights into the preferred spatial arrangement of the side chain relative to the aromatic ring. researchgate.net This type of analysis helps to build a more complete three-dimensional picture of the molecule in its ground state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For "this compound," with a molecular formula of C9H11Cl2NO2, the theoretical molecular weight is approximately 236.10 g/mol . sigmaaldrich.com Mass spectrometry can confirm this molecular weight with high accuracy.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound from its exact mass. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For "this compound," HRMS would be expected to yield a highly accurate mass measurement that corresponds to its elemental formula, C9H11Cl2NO2. This level of precision is critical for confirming the identity of the compound and differentiating it from potential isomers or impurities. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum, where the M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1 due to the natural abundance of the 35Cl and 37Cl isotopes.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C9H11Cl2NO2)
| Ion | m/z (Theoretical) | Relative Abundance (%) |
|---|---|---|
| [M]+ | 235.0166 | 100.0 |
| [M+1]+ | 236.0196 | 10.1 |
| [M+2]+ | 237.0137 | 65.3 |
| [M+3]+ | 238.0166 | 6.7 |
Note: This table represents a theoretical calculation. Actual experimental values may vary slightly.
Upon ionization, the molecular ion ([C9H11Cl2NO2]+) would likely undergo fragmentation through several key pathways:
Cleavage of the ether bond: A primary fragmentation event would likely involve the cleavage of the C-O bond in the methoxyethoxy side chain. This could lead to the loss of a methoxyethoxy radical (•OCH2CH2OCH3) or related fragments.
Loss of the entire side chain: Cleavage of the bond between the aromatic ring and the ether oxygen could result in the loss of the entire 2-methoxyethoxy group.
Loss of chlorine atoms: Sequential loss of chlorine radicals (•Cl) is a common fragmentation pathway for chlorinated aromatic compounds.
Ring fragmentation: At higher collision energies, the aromatic ring itself may fragment, leading to smaller, characteristic ions.
A plausible fragmentation pathway could involve the initial loss of the ethoxy portion of the side chain, followed by further fragmentation of the remaining structure. The resulting fragmentation pattern would be a unique fingerprint for "this compound," allowing for its specific identification in complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of an aromatic compound like "this compound" is characterized by absorption bands arising from π → π* and n → π* electronic transitions.
The aniline (B41778) chromophore, a benzene ring substituted with an amino group, typically exhibits two main absorption bands. The presence of chlorine atoms and a methoxyethoxy group as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). These substituents can act as auxochromes, modifying the electronic properties of the chromophore.
π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.
n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the ether group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.
The substituents on the aniline ring are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline. This is due to the electron-donating nature of the amino and methoxyethoxy groups and the influence of the chlorine atoms on the electronic distribution in the benzene ring. The exact λmax values would need to be determined experimentally by recording the UV-Vis spectrum of "this compound" in a suitable solvent.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
The electronic behavior of an aniline (B41778) derivative is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For 2,4-Dichloro-5-(2-methoxyethoxy)aniline, the electron-donating amino (-NH2) and methoxyethoxy groups increase the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack compared to unsubstituted benzene (B151609). rasayanjournal.co.in Conversely, the electron-withdrawing chlorine atoms tend to lower the energy of the LUMO. rasayanjournal.co.in The distribution of electron density, often visualized through electrostatic potential maps, would show a high electron density (negative potential) around the oxygen and nitrogen atoms and the aromatic ring, particularly at positions ortho and para to the amino group that are not substituted. The chlorine atoms and the hydrogen atoms of the amino group would exhibit a lower electron density (positive potential).
Table 1: Illustrative Frontier Orbital Properties for this compound (Note: These values are hypothetical, based on typical results from DFT calculations (e.g., at the B3LYP/6-31G level) for similar aromatic compounds and are for illustrative purposes.)
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -5.85 | Indicates electron-donating capability; site of electrophilic attack. |
| LUMO Energy | -0.95 | Indicates electron-accepting capability; site of nucleophilic attack. |
| HOMO-LUMO Gap | 4.90 | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the aromatic protons would show distinct shifts influenced by the electronic effects of the chloro, amino, and methoxyethoxy substituents. The protons of the flexible methoxyethoxy chain would also have characteristic predicted shifts.
Infrared (IR) Frequencies: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. c6h6.org These calculations help in assigning specific vibrational modes (e.g., stretching, bending) to the experimentally observed absorption bands. researchgate.net For this compound, key predicted frequencies would include the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, C-O-C stretching of the ether linkage, and C-Cl stretching vibrations. researchgate.net
Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are representative frequencies based on DFT calculations for analogous chloro-substituted anilines and are for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3505 |
| N-H Symmetric Stretch | 3410 |
| Aromatic C-H Stretch | 3070 |
| Aliphatic C-H Stretch | 2950 |
| C-O-C Ether Stretch | 1250 |
| C-N Stretch | 1290 |
| C-Cl Stretch | 780 |
Conformational Analysis and Potential Energy Surface Exploration
The methoxyethoxy side chain of this compound introduces significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them.
By systematically rotating the dihedral angles of the key rotatable bonds (e.g., Ar-O, O-CH₂, CH₂-CH₂, CH₂-O, O-CH₃), a potential energy surface (PES) can be mapped. This exploration reveals the global minimum energy conformation, representing the most populated state of the molecule, as well as other local minima. Such studies are crucial as the conformation can significantly influence the molecule's reactivity and biological activity. The analysis would likely show that steric hindrance between the side chain and the adjacent chlorine atom plays a role in determining the preferred orientation of the methoxyethoxy group relative to the aromatic ring.
Reaction Mechanism Studies and Transition State Characterization
Computational chemistry is invaluable for elucidating reaction mechanisms. nih.gov For a given reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, the entire reaction pathway can be modeled. This involves identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products. nih.gov
Transition state (TS) theory is used to locate the saddle point on the potential energy surface that connects reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, in a nitration reaction, calculations could determine whether the incoming nitro group would preferentially add to the C6 position (ortho to the amine) by comparing the activation energies of the different possible pathways. The calculations would model the formation of the sigma complex (Wheland intermediate) and the subsequent proton loss to restore aromaticity.
In Silico Prediction of Reactivity and Transformation Pathways
The electronic parameters derived from quantum chemical calculations serve as powerful reactivity indices.
Frontier Molecular Orbitals: The shape and energy of the HOMO indicate the most likely sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack. researchgate.net
Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution. Electrophiles will be attracted to regions of negative potential (electron-rich), while nucleophiles will target regions of positive potential (electron-poor).
Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed, thus predicting the most reactive sites for nucleophilic and electrophilic attack, respectively.
These tools can be used to predict the metabolic or environmental degradation pathways of this compound. For instance, similar to other chloroanilines, potential biotransformation pathways could include N-acetylation, ring hydroxylation, or dechlorination. ethz.ch Computational models can predict the likelihood of these transformations by calculating the activation barriers for the enzymatic or chemical reactions involved.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity, which in this context is chemical reactivity. fu-berlin.de
To build a QSAR model for the reactivity of substituted anilines, one would first need a dataset of compounds with experimentally measured reactivity data (e.g., reaction rate constants). For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be:
Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric: Molecular volume, surface area, specific conformational indices.
Topological: Descriptors based on the 2D connectivity of the atoms.
Hydrophobic: Such as the partition coefficient (logP).
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed reactivity.
Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
While no specific QSAR model for this compound has been identified, one could be developed. Such a model could predict the reactivity of other, unsynthesized aniline derivatives, guiding the design of new compounds with desired reactivity profiles. The model's predictive power would be validated using internal and external validation techniques to ensure its robustness and reliability. fu-berlin.de
Crystallographic Analysis of 2,4 Dichloro 5 2 Methoxyethoxy Aniline and Its Crystalline Forms
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. escholarship.org This technique can elucidate bond lengths, bond angles, and torsion angles with high precision, offering a detailed picture of the molecule's conformation in the solid state. While specific single-crystal X-ray diffraction data for 2,4-Dichloro-5-(2-methoxyethoxy)aniline is not publicly available, analysis of structurally related compounds allows for a predictive understanding of its solid-state characteristics.
In the solid state, molecules of this compound would arrange themselves in a periodic lattice structure. The specific packing arrangement will be a balance of maximizing favorable intermolecular interactions while minimizing repulsive forces. The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the ether oxygens), along with bulky chlorine atoms, will influence the crystal packing. It is plausible that the molecules would form layered structures or herringbone motifs, which are common in substituted aromatic compounds.
The functional groups present in this compound suggest the potential for a variety of intermolecular interactions that stabilize the crystal lattice. nih.gov The primary amine group is a potent hydrogen bond donor, capable of forming N-H···O and N-H···N hydrogen bonds with neighboring molecules. The oxygen atoms in the methoxyethoxy side chain can act as hydrogen bond acceptors.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
|---|---|---|---|
| Hydrogen Bonding | N-H (amine) | O (ether) | 2.8 - 3.2 |
| Hydrogen Bonding | N-H (amine) | N (amine) | 3.0 - 3.5 |
| Halogen Bonding | C-Cl | O (ether) | 3.0 - 3.4 |
| Halogen Bonding | C-Cl | N (amine) | 3.1 - 3.5 |
Note: The distances are typical values observed in related crystal structures and are predictive in nature.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, it is a phenomenon that should be considered for a molecule with its conformational flexibility and multiple interaction sites.
Crystal engineering involves the design and synthesis of new crystalline solids with desired properties. researchgate.net By understanding the intermolecular interactions, it may be possible to predictably control the crystal packing of this compound. For instance, co-crystallization with other molecules (coformers) that can form strong and predictable hydrogen bonds with the aniline (B41778) derivative could lead to new crystalline phases with altered properties. The study of potential polymorphs and the application of crystal engineering principles would be a valuable area of future research for this compound.
Powder X-ray Diffraction for Crystalline Phase Identification and Purity
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a solid sample. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." The pattern consists of a series of peaks at specific diffraction angles (2θ), which are determined by the crystal lattice parameters.
For this compound, PXRD would be employed to:
Confirm the crystalline nature of a synthesized batch: An amorphous solid would produce a broad halo, whereas a crystalline solid will show sharp peaks.
Identify the specific polymorphic form: If multiple polymorphs exist, each will have a distinct PXRD pattern.
Assess the phase purity of a sample: The presence of impurity peaks in the PXRD pattern would indicate that the sample is not a single, pure crystalline phase.
Table 2: Hypothetical Powder X-ray Diffraction Peak List for a Crystalline Form of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 75 |
| 23.8 | 3.74 | 60 |
Note: This is a hypothetical peak list generated for illustrative purposes, as experimental data is not available.
Database Mining and Comparative Crystallography Studies
In the absence of a determined crystal structure for this compound, crystallographic databases such as the Cambridge Structural Database (CSD) are invaluable resources. cam.ac.uk The CSD contains a vast collection of experimentally determined crystal structures of organic and metal-organic compounds.
A search of the CSD for molecules containing the 2,4-dichloroaniline (B164938) moiety or similar ether-substituted anilines would provide a family of related structures. A comparative analysis of these structures could reveal:
Commonly observed hydrogen bonding motifs.
The influence of different substituent groups on the crystal packing.
The range of observed bond lengths and angles for the core aniline structure.
This type of in-silico analysis, or database mining, is a powerful predictive tool in modern crystallography. semanticscholar.org It allows researchers to form hypotheses about the structure and properties of a new compound before undertaking experimental work. For this compound, such a study would provide a strong foundation for future experimental crystallographic investigations.
Applications in Advanced Chemical Synthesis
Role as an Advanced Intermediate in Organic Synthesis
In multistep synthetic pathways, 2,4-Dichloro-5-(2-methoxyethoxy)aniline functions as an advanced intermediate. It is itself synthesized from precursor molecules and serves as a crucial stepping stone for the assembly of more elaborate target compounds. The synthesis of structurally similar compounds, such as 2,4-dichloro-5-isopropoxy aniline (B41778), often involves the reduction of a corresponding nitrobenzene (B124822) precursor (2,4-dichloro-5-isopropoxy nitrobenzene) using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.comgoogle.com This positions the aniline compound as a key milestone in a synthetic sequence, embodying significant chemical complexity that is carried forward into subsequent reaction steps. Its utility lies in providing a pre-functionalized aromatic core, saving chemists from having to perform chlorination, amination, and etherification steps on a simpler starting material.
Utilization in the Synthesis of Complex Organic Molecules
The chemical reactivity of this compound is dictated by its functional groups, making it a valuable component in the synthesis of complex organic molecules. The primary amine (-NH₂) group is a versatile handle for a wide array of chemical transformations, including diazotization, acylation, and N-alkylation, and can be used to form new carbon-nitrogen bonds.
The aniline scaffold is fundamental to creating a variety of heterocyclic systems. For instance, aniline derivatives are key starting materials in the synthesis of quinazolines, which can exhibit biological activity. nih.gov Palladium-catalyzed reactions, which are powerful tools in modern organic synthesis, can utilize chloro-aniline derivatives to construct diverse and complex heterocyclic frameworks, including carbazoles, indoles, and dibenzazepines, through controlled cyclization processes. mit.edu The presence of the two chlorine atoms and the methoxyethoxy group on the aniline ring of this compound influences the reactivity and regioselectivity of these transformations, allowing for the precise construction of target molecules.
Precursor for Specialty Chemicals and Functional Materials
The role of this compound as a synthetic intermediate extends to its use as a precursor for a range of specialty chemicals. These are compounds produced for specific applications and are often characterized by their complex structures and high performance. Given the established use of substituted anilines in various sectors, this compound is a relevant precursor for materials with tailored properties.
The synthesis of biologically active molecules is a prominent application. For example, various aniline compounds are foundational in the development of pharmaceuticals, such as antimalarial agents. nih.gov They also serve as the starting point for creating molecules that can inhibit specific enzymes, such as human carbonic anhydrases, which are targets for treating various diseases. unibs.it The specific substitutions on the this compound ring can be strategically chosen to fine-tune the biological and physical properties of the final products.
Table 2: Potential Classes of Specialty Chemicals Derived from Aniline Intermediates
| Class of Chemical | Potential Application Area |
|---|---|
| Heterocyclic Compounds | Pharmaceuticals, Agrochemicals nih.govmit.eduorganic-chemistry.org |
| Azo Dyes | Pigments and Dyestuffs |
| Schiff Bases | Catalysis, Material Science nih.gov |
| Functional Polymers | Electronics, Advanced Materials |
Development of Novel Reagents and Ligands Based on the Aniline Scaffold
The aniline scaffold is a common structural motif in the design of specialized reagents and ligands for transition metal catalysis. Ligands are molecules that bind to a central metal atom, and their structure is critical in controlling the catalytic activity and selectivity of the metal complex.
Aniline derivatives can be elaborated into more complex structures, such as oxazoline (B21484) ligands, which have broad applications in asymmetric synthesis. researchgate.net Furthermore, the specific electronic and steric properties imparted by the chloro and methoxyethoxy substituents on this compound can be harnessed to create new ligands with unique properties. Palladium-catalyzed reactions, for instance, are highly dependent on the nature of the ligand, which can dictate the reaction's outcome and efficiency in forming complex ring systems. mit.edu By modifying the aniline core, chemists can develop novel ligands that enable new types of chemical transformations or improve existing catalytic processes.
Contributions to the Synthesis of Chemical Probes and Research Tools
Chemical probes are small molecules designed to study and manipulate biological systems, making them indispensable tools in chemical biology and drug discovery. The synthesis of these specialized tools often begins with versatile intermediates like this compound.
By serving as a precursor to molecules with potential biological activity, such as enzyme inhibitors, this aniline derivative contributes directly to the development of new chemical probes. unibs.it For example, a molecule synthesized from this scaffold that selectively inhibits a particular enzyme can be used to investigate the role of that enzyme in cellular processes. The synthesis of novel heterocyclic compounds, which may possess fluorescent or other detectable properties, also provides a pathway to new research tools for imaging and diagnostics. The structural complexity and functionality inherent in this compound make it a valuable starting point for creating the sophisticated and highly specific molecules required for modern biological research.
Environmental Chemistry and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,4-Dichloro-5-(2-methoxyethoxy)aniline, the key abiotic mechanisms expected to influence its environmental persistence are photodegradation, hydrolysis, and oxidation.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, especially those containing halogen and amine groups like chlorinated anilines, are known to be susceptible to photolytic transformation.
While direct photolysis studies on this compound are not extensively documented, research on related chloroanilines indicates that photodegradation in aqueous environments is a viable pathway. The process for anilines can proceed through various mechanisms, including the generation of reactive species like hydroxyl radicals. For instance, the photodegradation of 2-chloroaniline (B154045) and 2,6-dichloroaniline (B118687) has been shown to proceed to complete mineralization, with the formation of chloride and ammonium (B1175870) ions as end products mdpi.com. Intermediate products in the photocatalytic degradation of other chloroanilines have been identified as chlorophenols and benzoquinones mdpi.com.
The presence of the methoxyethoxy side chain, an ether linkage, may also be a point of photolytic cleavage. Studies on the photolysis of aromatic hydrocarbons in water have shown that such processes are influenced by factors like pH, temperature, and the presence of oxygen nih.gov. It is plausible that the ether bond in this compound could undergo cleavage under UV irradiation, leading to the formation of 2,4-dichloro-5-hydroxyaniline and other derivatives.
Table 1: Potential Photodegradation Intermediates of Related Chloroanilines This table is based on findings for compounds structurally similar to this compound and suggests potential, not confirmed, products.
| Parent Compound Analogue | Potential Intermediate Products | Reference |
|---|---|---|
| 2-Chloroaniline | 2-Chlorophenol, p-Benzoquinone | mdpi.com |
| 4-Chloroaniline (B138754) | 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol (B47542), Aniline (B41778) | mdpi.com |
| Aniline | Aminophenol, Benzidine, Hydroxyazobenzene | mdpi.com |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis under typical environmental conditions (pH 5-9) is predicted to be relatively high.
The primary bonds susceptible to hydrolysis in this molecule are the ether linkage (-C-O-C-) in the methoxyethoxy side chain and the amine bond to the aromatic ring. Generally, aryl ether bonds are resistant to hydrolysis unless catalyzed by strong acids or specific enzymes acs.org. Similarly, the aniline amine group is stable across a wide pH range. Studies on the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), which also contains an ether linkage, show that hydrolysis under environmental conditions is expected to be negligible cdc.gov. While 2,4-dichloroaniline (B164938) can be synthesized through the hydrolysis of 2,4-dichloroacetanilide (B1585602) under acidic conditions, this is not a typical environmental process google.comchemicalbook.com. Therefore, it is unlikely that hydrolysis is a significant abiotic degradation pathway for this compound in the environment.
In environmental matrices such as soil and water, chemical compounds can undergo oxidation by reacting with naturally occurring oxidizing agents. These include reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of persistent organic pollutants.
The aniline moiety of the molecule is susceptible to oxidative attack. Studies on the oxidation of aniline and its derivatives in wastewater have shown that oxidants like chlorine dioxide can effectively remove these compounds epa.gov. The reaction can lead to the formation of intermediates such as p-aminophenol and azobenzene (B91143) before further degradation epa.gov. In soil, aniline derivatives can be oxidized by active chlorine, which can be generated electrochemically in soil washing effluents bohrium.comnih.gov. This process contributes to the degradation of the aniline structure bohrium.comnih.gov. Given these findings, it is expected that the aromatic ring of this compound is a likely target for oxidative transformation in the environment, leading to ring-opening and eventual mineralization.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of xenobiotic compounds from the environment.
The biodegradation of chlorinated anilines has been documented in various microbial species. Bacteria, in particular, have been isolated that can utilize chloroanilines as a sole source of carbon and nitrogen. For example, strains of Acinetobacter, Pseudomonas, and Klebsiella have been shown to degrade 4-chloroaniline nih.govoup.com. A consortium of Bacillus species was found to metabolize 2,4-dichloroaniline researchgate.net.
The typical microbial degradation pathway for chloroanilines begins with an oxidative deamination to form a corresponding chlorocatechol frontiersin.org. This is then followed by ring cleavage, which usually proceeds via a modified ortho-cleavage pathway nih.govasm.orgethz.ch. Meta-cleavage pathways are generally less effective for chlorinated catechols as they can lead to the formation of dead-end or highly reactive products ethz.ch.
For this compound, it is hypothesized that microbial degradation would likely initiate with one of two primary attacks:
Cleavage of the ether bond: Microorganisms may first cleave the methoxyethoxy side chain, yielding 2,4-dichloro-5-hydroxyaniline. This resulting compound would then be subject to further degradation.
Attack on the aniline ring: Alternatively, microbes could directly attack the aromatic ring, similar to the degradation of other chloroanilines. This would involve an initial dioxygenase attack leading to the formation of a substituted chlorocatechol.
Given the complexity of the molecule, a microbial consortium may be more effective than a single species in achieving complete mineralization nih.govnih.govresearchgate.net.
Table 2: Examples of Microorganisms Capable of Degrading Chloroanilines
| Microorganism/Consortium | Substrate(s) Degraded | Reference |
|---|---|---|
| Acinetobacter baumannii CA2 | 4-Chloroaniline | nih.gov |
| Pseudomonas putida CA16 | 4-Chloroaniline | nih.gov |
| Klebsiella sp. CA17 | 4-Chloroaniline | nih.gov |
| Bacillus species consortium | Aniline, 4-Chloroaniline, 2,4-Dichloroaniline | researchgate.net |
| Alcaligenes and Cellulomonas sp. | para-Chloroaniline | researchgate.net |
| Moraxella sp. strain G | Chloroanilines | asm.org |
| Rhodococcus sp. | Chloroanilines (co-metabolically) | plos.org |
The identification of biodegradation products is crucial for elucidating the degradation pathway. Based on the known metabolism of similar compounds, a plausible pathway for this compound can be proposed.
The initial steps in the biodegradation of many chloroanilines involve the action of an aniline dioxygenase, which converts the aniline to a catechol derivative frontiersin.org. For 2,4-dichloroaniline, the pathway is thought to proceed through dechlorination to a monochlorinated aniline, followed by oxidative deamination to a chlorocatechol ethz.ch. For other substituted anilines, direct conversion to a substituted catechol is also common researchgate.net.
Following this logic, the biodegradation of this compound could lead to the formation of 4,6-dichloro-3-(2-methoxyethoxy)catechol . This intermediate would then undergo ring cleavage by a dioxygenase enzyme. Subsequent enzymatic reactions would further break down the aliphatic chain, ultimately leading to intermediates of central metabolism, such as those in the Krebs cycle, and the release of chloride ions.
Another potential set of intermediates could arise from the initial cleavage of the ether side chain, leading to 2,4-dichloro-5-hydroxyaniline and 2-methoxyethanol . Both of these products would then be subject to further microbial degradation. The complete mineralization of the parent compound would result in the formation of carbon dioxide, water, ammonium, and chloride ions.
Information regarding "this compound" is not publicly available.
Extensive research for data on the environmental chemistry and degradation pathways of the chemical compound "this compound" did not yield specific scientific findings. Theoretical or experimental data on its environmental persistence, mobility, sorption, and desorption behavior is not available in the public domain based on the conducted searches.
To provide a thorough, informative, and scientifically accurate article as requested, detailed research findings on this specific compound are necessary. Without such data, it is not possible to generate the content for the specified sections on its environmental fate. Information on related but distinct compounds, such as 2,4-Dichloroaniline, cannot be used to accurately describe the properties of this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies with Enhanced Efficiency
The pursuit of more efficient and economical synthetic routes for 2,4-Dichloro-5-(2-methoxyethoxy)aniline is a primary focus of future research. Current methodologies can be resource-intensive, and there is a significant opportunity to improve yield, reduce waste, and simplify operational procedures.
One promising avenue is the development and application of novel composite catalysts. For instance, research on the synthesis of structurally similar compounds like 2,4-dichloro-5-isopropoxy aniline (B41778) has shown that composite catalysts, such as those combining activated carbon (gac) with metal hydroxides like Fe(OH)₃ and Al(OH)₃, can significantly improve reaction yields. google.comgoogle.com Future studies could adapt these catalytic systems for the synthesis of this compound, potentially leading to higher product quality and a reduction in waste generation. google.comgoogle.com The optimization of reaction conditions, such as temperature, reaction time, and the mode of reactant addition (e.g., dropping mode for hydrazine (B178648) hydrate), will be crucial in maximizing the efficiency of these new catalytic methods. google.comgoogle.com
Furthermore, chemoenzymatic processes represent a frontier in sustainable synthesis. rsc.org Investigating the use of enzymes to catalyze key steps in the synthesis of this compound could lead to highly selective and efficient reactions under mild conditions, further reducing the environmental footprint of its production. rsc.org
Discovery and Synthesis of New Derivative Classes with Tunable Reactivity
The core structure of this compound serves as a valuable scaffold for the synthesis of new derivative classes with tailored chemical and biological activities. Future research will likely focus on modifying this structure to create compounds for various applications, from pharmaceuticals to materials science.
The aniline functional group is a key site for derivatization. For example, it can be used in the synthesis of complex heterocyclic structures like quinolines. Research has demonstrated that related aniline derivatives, such as 2,4-dichloro-5-methoxyphenylamine, are precursors to potent kinase inhibitors. nih.gov Similarly, this compound could be used to generate novel quinolinecarbonitriles or other heterocyclic systems with potential therapeutic properties.
Another area of exploration is the formation of Schiff bases. The reaction of the aniline with various aldehydes can produce a wide range of Schiff base derivatives. nih.gov These derivatives often exhibit interesting electronic and structural properties, and their synthesis from this compound could yield compounds with applications in fields such as nonlinear optics or as ligands in coordination chemistry. The reactivity of these new derivatives can be fine-tuned by altering the substituents on the aniline ring or the aldehyde partner.
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization
A thorough understanding of the molecular structure and properties of this compound and its derivatives is essential for predicting their behavior and designing new applications. The integration of advanced analytical and computational methods will be pivotal in achieving this.
Spectroscopic Techniques: Comprehensive characterization will involve a suite of spectroscopic methods. While basic techniques like NMR and IR are standard, future studies will increasingly employ more advanced methods to probe the compound's electronic structure and behavior. For example, UV-visible spectroscopy can be used to study charge-transfer (CT) complexes that the aniline might form with electron acceptors. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for complementing experimental data. researchgate.netresearchgate.net Future research will utilize these techniques to:
Optimize Molecular Geometry: Calculate bond lengths, bond angles, and dihedral angles to create an accurate 3D model of the molecule. nih.govnih.gov
Predict Spectroscopic Data: Simulate IR, NMR, and UV-Vis spectra to aid in the interpretation of experimental results. researchgate.netresearchgate.net
Analyze Electronic Properties: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity, stability, and electronic transitions. researchgate.net
Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) surfaces to identify electron-rich and electron-poor regions, providing insights into potential sites for electrophilic and nucleophilic attack. researchgate.net
By combining experimental results with high-level computational analysis, researchers can gain a deeper and more comprehensive understanding of the physicochemical properties of this compound.
Development of Predictive Models for Chemical Transformations and Environmental Fate
Predicting how this compound will behave chemically and how it will persist or degrade in the environment is crucial for assessing its potential impact. Future research will focus on developing robust predictive models for these processes.
Given its structure as a dichlorinated aromatic compound, its environmental fate may share characteristics with other widely studied chlorinated herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid). juniperpublishers.comnih.gov Key environmental processes to model include:
Biodegradation: The role of soil and water microorganisms in breaking down the compound. The half-life can vary significantly depending on environmental conditions such as temperature and the presence of specific microbial communities. juniperpublishers.com
Photodecomposition: The degradation of the compound due to sunlight, particularly in surface waters. cdc.gov
Adsorption and Leaching: The tendency of the compound to bind to soil particles versus its mobility and potential to leach into groundwater. This is influenced by factors like soil organic content and pH. researchgate.net
Runoff: The transport of the compound from application areas into nearby water bodies. juniperpublishers.com
Developing quantitative structure-activity relationship (QSAR) models and other computational tools will allow for the prediction of these environmental behaviors. These models will be essential for conducting risk assessments and establishing guidelines for the safe handling and disposal of the compound.
Sustainable Chemical Synthesis and Environmental Remediation Strategies Involving the Compound
Future research will increasingly emphasize the principles of green chemistry in both the synthesis and disposal of this compound. This involves developing more sustainable production methods and effective strategies for remediating any environmental contamination.
Sustainable Synthesis: As mentioned, exploring chemoenzymatic routes and highly efficient catalytic systems are key to reducing the environmental impact of synthesis. google.comrsc.org The goal is to minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste.
Environmental Remediation: For aniline and its derivatives that may be present in industrial wastewater, effective remediation technologies are needed. nih.govnih.gov Advanced Oxidation Processes (AOPs) have shown significant promise for the degradation of recalcitrant organic pollutants, including anilines. nih.govnih.gov Future research could investigate the efficacy of AOPs, such as Fenton and photo-Fenton processes, for the complete mineralization of this compound in contaminated water. nih.gov These technologies use powerful hydroxyl radicals to break down the aromatic ring structure, converting the pollutant into less harmful substances like carbon dioxide and water. nih.gov Developing and optimizing these remediation strategies will be a critical component of the compound's life cycle management.
Q & A
Q. What are the most reliable synthetic routes for 2,4-Dichloro-5-(2-methoxyethoxy)aniline?
Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and etherification. A validated route involves:
Chlorination : Introduce chlorine atoms at positions 2 and 4 of 5-(2-methoxyethoxy)aniline using Cl2 or SOCl2 under anhydrous conditions .
Purification : Crystallize the product from a hexane/ethyl acetate mixture (yield: 75–85%) .
Key Considerations:
- Use inert atmosphere (N2/Ar) to prevent oxidation of the aniline group.
- Monitor reaction progress via TLC (Rf ≈ 0.3 in 3:7 EtOAc/hexane) .
Q. How is this compound characterized analytically?
Methodological Answer : Use a combination of:
- NMR : <sup>1</sup>H NMR (CDCl3) shows aromatic protons at δ 6.8–7.2 ppm and methoxyethoxy –OCH2CH2O– at δ 3.4–3.7 ppm .
- LCMS : [M+H]<sup>+</sup> peak at m/z 264.5 (theoretical: 264.07) .
- HPLC : Retention time ~1.19 min (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution reactivity of this compound?
Methodological Answer : The chlorine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) under basic or catalytic conditions:
- Base-Mediated NAS : Use K2CO3/DMF with nucleophiles (e.g., amines, thiols) at 80–100°C .
- Catalytic Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh3)4, 110°C) for biaryl derivatives .
Critical Note: Steric hindrance from the methoxyethoxy group reduces reactivity at position 4.
Q. How does the methoxyethoxy group influence biological activity in structural analogs?
Methodological Answer : The –OCH2CH2O– group enhances:
- Lipid solubility : LogP increases by ~0.5 compared to unsubstituted analogs, improving membrane permeability .
- Target binding : Docking studies (AutoDock Vina) suggest hydrogen bonding with kinase active sites (e.g., c-Met) .
Experimental Validation: - Replace with –OCH3 or –OCF3 to assess steric/electronic effects in QSAR models .
Q. What degradation pathways are observed for this compound in environmental studies?
Methodological Answer : Under aerobic conditions:
Microbial Degradation : Pseudomonas spp. cleave the ether bond via monooxygenases, yielding 2,4-dichloroaniline .
Abiotic Hydrolysis : pH-dependent hydrolysis of Cl substituents (t1/2 = 14 days at pH 7, 25°C) .
Analytical Tools:
- GC-MS for chlorinated intermediates.
- ICP-OES to track Cl<sup>–</sup> release.
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer : Use in silico tools:
- ADMET Prediction (SwissADME) : Moderate bioavailability (TPSA = 65 Ų), high plasma protein binding (85–90%) .
- CYP450 Metabolism : Primarily metabolized by CYP3A4 (docking score: –9.2 kcal/mol) .
Validation: Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
